N-(2-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C15H13BrN6OS |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13BrN6OS/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)24-9-13(23)19-11-5-3-2-4-10(11)16/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
GOEVKCKHFBODJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C18H20N6OS
- Molecular Weight : 368.5 g/mol
- IUPAC Name : this compound
- Purity : Typically 95% .
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, similar to this compound, show significant antibacterial effects. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 1.9 μg/mL |
| S. aureus | < 4 μg/mL |
| Mycobacterium smegmatis | < 3.25 μg/mL |
These results highlight the potential of triazole derivatives in treating bacterial infections .
2. Anticancer Activity
The compound has shown promising anticancer properties in various studies. In vitro assays have demonstrated that triazole derivatives can inhibit cancer cell proliferation effectively:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death.
- Apoptosis Induction in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antibacterial Efficacy
A study conducted by Mohamed et al. evaluated the antibacterial efficacy of various triazole derivatives against multiple strains, including drug-resistant bacteria. The study found that compounds with similar structures to this compound displayed enhanced activity against resistant strains .
Case Study 2: Anticancer Potential
In a separate study focused on anticancer properties, researchers synthesized several triazole derivatives and tested their effects on human cancer cell lines. The results indicated that the compounds not only inhibited cell growth but also triggered apoptotic pathways .
Preparation Methods
Cyclocondensation Reaction
A mixture of methyl hydrazinecarbothioamide and 2-cyanopyrazine undergoes cyclization in the presence of aqueous sodium hydroxide at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyrazine nitrile group, followed by intramolecular cyclization to form the triazole ring. The thiol (-SH) group at position 3 of the triazole is critical for subsequent sulfanyl acetamide functionalization.
Key Parameters
Functionalization with Sulfanyl Acetamide
The sulfanyl acetamide side chain is introduced via nucleophilic substitution between the triazole-3-thiol and 2-chloroacetamide derivatives.
Thiol-Activated Coupling
The triazole-3-thiol intermediate reacts with N-(2-bromo-4-methylphenyl)-2-chloroacetamide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.0 equiv) facilitates deprotonation of the thiol group, enhancing nucleophilicity for displacement of the chloride. The reaction is stirred at 50°C for 12–16 hours, yielding the target compound after purification.
Optimization Insights
-
Temperature: Reactions below 40°C result in incomplete conversion (<50%).
-
Solvent Polarity: DMF outperforms THF or acetonitrile due to better solubility of intermediates.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:2) to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >95%.
Spectroscopic Validation
-
NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic signals:
-
Mass Spectrometry: ESI-MS m/z 419.3 [M+H]⁺ matches the molecular formula C₁₆H₁₅BrN₆OS.
Comparative Analysis of Synthetic Routes
Microwave-assisted one-pot synthesis reduces reaction time but requires specialized equipment. Traditional stepwise methods remain prevalent for scalability.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the thiol group to disulfide (-S-S-) is a common side reaction, minimized by conducting reactions under inert atmosphere and adding antioxidants like ascorbic acid.
Solubility Issues
The bromophenyl moiety contributes to low solubility in polar solvents. Sonication or co-solvents (e.g., DMSO/ethanol) improve dissolution during purification.
Industrial-Scale Considerations
Batch reactors with reflux condensers are standard for triazole synthesis. Continuous-flow systems show promise for thiol coupling steps, reducing reaction time by 40% . Cost analysis favors in-house synthesis of intermediates over commercial procurement.
Q & A
Q. What are the optimal synthetic conditions for N-(2-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer: Synthesis involves multi-step reactions starting from pyrazine and triazole precursors. Key parameters include:
- Temperature: 60–80°C for cyclocondensation of triazole intermediates .
- Solvents: Dichloromethane or ethanol for dissolving reactants and facilitating thioacetamide coupling .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol to achieve >95% purity .
- Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. How is the compound’s structure confirmed, and what analytical techniques are essential?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton and carbon environments (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 459.02) .
- X-ray Crystallography: Resolves 3D structure; SHELX programs refine crystallographic data .
Q. What stability considerations are critical for handling and storage?
- Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the bromophenyl group .
- pH Stability: Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Methodological Answer:
- Assay Standardization: Compare protocols (e.g., MTT vs. SRB assays for cytotoxicity) to identify variability .
- Purity Verification: Re-analyze compound batches via HPLC to exclude impurities affecting activity .
- Structural Analog Testing: Evaluate derivatives (e.g., pyridinyl vs. pyrazinyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer:
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrazine ring to enhance aqueous solubility .
- Prodrug Design: Mask the sulfanyl group with ester linkages to improve membrane permeability .
Q. How is X-ray crystallography applied to determine the compound’s conformation?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
